molecular formula C12H19NO2 B13473864 5-(2,2-Diethoxyethyl)-2-methylpyridine CAS No. 2355726-89-3

5-(2,2-Diethoxyethyl)-2-methylpyridine

Cat. No.: B13473864
CAS No.: 2355726-89-3
M. Wt: 209.28 g/mol
InChI Key: OSXRTIXHVASTSM-UHFFFAOYSA-N
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Description

5-(2,2-Diethoxyethyl)-2-methylpyridine is an organic compound that belongs to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom This specific compound is characterized by the presence of a diethoxyethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Diethoxyethyl)-2-methylpyridine typically involves the reaction of 2-methylpyridine with diethoxyethane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The compound is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Diethoxyethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

    Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridines.

Scientific Research Applications

5-(2,2-Diethoxyethyl)-2-methylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,2-Diethoxyethyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the diethoxyethyl group, making it less versatile in certain reactions.

    5-(2,2-Dimethoxyethyl)-2-methylpyridine: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and properties.

Uniqueness

5-(2,2-Diethoxyethyl)-2-methylpyridine is unique due to the presence of the diethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

2355726-89-3

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

5-(2,2-diethoxyethyl)-2-methylpyridine

InChI

InChI=1S/C12H19NO2/c1-4-14-12(15-5-2)8-11-7-6-10(3)13-9-11/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

OSXRTIXHVASTSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CN=C(C=C1)C)OCC

Origin of Product

United States

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